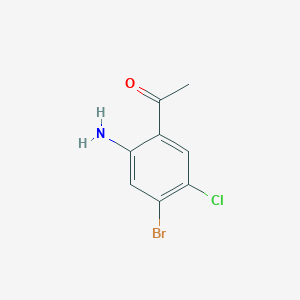

1-(2-Amino-4-bromo-5-chlorophenyl)ethanone

Description

General Context of Halogenated Anilines and Aryl Ketones in Organic Synthesis

Halogenated anilines and aryl ketones are fundamental building blocks in the field of organic synthesis. Halogenated aromatic rings are prevalent in many areas of organic chemistry. acs.orgnih.gov Aryl halides serve as crucial synthetic intermediates for various carbon-carbon bond-forming reactions, including cross-coupling chemistries, lithium-halogen exchange, and classical Grignard reactions. acs.orgnih.gov They are also common substructures in biologically active molecules, both synthetic and naturally occurring, and are found in various industrial materials. acs.orgnih.gov The synthesis of halogenated anilines, particularly for electron-rich aromatic compounds, requires specific methods to ensure regioselectivity due to the high reactivity of aniline (B41778) substrates. acs.orgnih.gov The development of new synthetic routes for the regioselective halogenation of these compounds is an area of high utility in synthetic organic chemistry. acs.orgnih.gov

Aryl ketones, a class of organic compounds featuring a carbonyl group bonded to an aromatic ring and an alkyl group, are significant intermediates in numerous organic reactions and have wide-ranging applications in the chemical industry. fiveable.me They are frequently used in the production of pharmaceuticals and fragrances. fiveable.me A primary method for synthesizing aryl alkyl ketones is the Friedel-Crafts acylation, which involves the reaction of an acyl chloride with an aromatic compound using a Lewis acid catalyst. fiveable.me Other modern methods include palladium-catalyzed cross-coupling reactions of aryl boronic acids with acyl chlorides or alkyl nitriles, and nickel-catalyzed additions of arylboronic acids to nitriles. organic-chemistry.org These compounds can undergo reduction to form secondary alcohols or alkanes, which are themselves important intermediates for creating more complex organic molecules. fiveable.me

Position of 1-(2-Amino-4-bromo-5-chlorophenyl)ethanone within the Landscape of Substituted Acetophenone (B1666503) Chemistry

This compound belongs to the class of compounds known as substituted acetophenones. Acetophenone is the simplest aromatic ketone, consisting of an acetyl group attached to a phenyl ring. study.com Substituted acetophenones are derivatives where one or more hydrogen atoms on the phenyl ring have been replaced by other functional groups. wisdomlib.orgwisdomlib.org These substitutions alter the chemical and physical properties of the parent acetophenone molecule, creating a diverse range of compounds with varied reactivity and potential applications. wisdomlib.org

Substituted acetophenones are significant as precursors and starting materials for the synthesis of various derivatives, including chalcones and pyrazoles. wisdomlib.org The specific substitutions on the aromatic ring of this compound—an amino group, a bromine atom, and a chlorine atom—make it a polyfunctionalized intermediate. The presence of multiple halogen atoms provides distinct reactive sites for further chemical modifications, such as cross-coupling reactions. The amino group can also be modified or can direct the regioselectivity of subsequent reactions. This compound serves as a valuable starting material for synthesizing more complex heterocyclic systems and other target molecules in medicinal and materials chemistry.

Below are the detailed chemical properties of this compound.

| Property | Value |

| IUPAC Name | 1-(2-amino-4-bromo-5-chlorophenyl)ethan-1-one fluorochem.co.uk |

| CAS Number | 937816-91-6 fluorochem.co.uk, 1698027-12-1 |

| Molecular Formula | C8H7BrClNO |

| Molecular Weight | 248.5 g/mol fluorochem.co.uk |

| InChI Key | CNACMPFJLFHELK-UHFFFAOYSA-N fluorochem.co.uk |

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrClNO |

|---|---|

Molecular Weight |

248.50 g/mol |

IUPAC Name |

1-(2-amino-4-bromo-5-chlorophenyl)ethanone |

InChI |

InChI=1S/C8H7BrClNO/c1-4(12)5-2-7(10)6(9)3-8(5)11/h2-3H,11H2,1H3 |

InChI Key |

MCBDZPZTAOFJDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1N)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Amino 4 Bromo 5 Chlorophenyl Ethanone and Its Analogs

Approaches to Halogenated Anilines as Precursors

The synthesis of appropriately substituted halogenated anilines is a critical first step. Several modern synthetic methods offer access to these important intermediates.

Metal-Free Primary Amination of Arylboronic Acids

A significant breakthrough in the synthesis of primary arylamines, including halogenated derivatives, has been the development of metal-free amination reactions of arylboronic acids. nih.govacs.orgnih.govscispace.comorganic-chemistry.org This approach circumvents the need for transition-metal catalysts, which can sometimes lead to undesired side reactions or require expensive and complex ligands. nih.govacs.orgscispace.com The reaction is noted for its operational simplicity, mild conditions, and scalability. nih.govacs.orgnih.govscispace.comorganic-chemistry.org

The transformation typically employs an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DPH), which facilitates a 1,2-aryl migration. organic-chemistry.org Density functional theory (DFT) calculations have shown that the presence of an ortho-nitro group on the aminating agent is crucial for lowering the energy barrier of this migration step. nih.govorganic-chemistry.org This method is particularly advantageous for the synthesis of halogenated anilines, which can be challenging to prepare using traditional transition-metal-catalyzed methods. nih.govacs.orgnih.govscispace.com

| Substrate | Aminating Agent | Product | Yield (%) |

| 3,5-Dichlorophenylboronic acid | DPH | 3,5-Dichloroaniline | 85 |

Palladium-Catalyzed ortho-C–H Amination of Arylborates

Palladium catalysis offers a powerful tool for the regioselective functionalization of aromatic rings. One such method is the ortho-C–H amination of pinacol (B44631) arylborates, which provides a direct route to substituted anilines. This reaction often utilizes a palladium(II)/norbornene cooperative catalytic system. This methodology is scalable, robust, and compatible with a wide range of functional groups, making it suitable for the synthesis of complex molecules.

The reaction proceeds via a proposed mechanism involving transmetalation of the arylborate to the palladium center, followed by ortho-C–H activation facilitated by the norbornene co-catalyst. Subsequent oxidative addition of the aminating reagent and reductive elimination yields the desired aniline (B41778) product. This method has been successfully applied to the synthesis of various halogenated anilines.

| Arylborate Substrate | Aminating Reagent | Catalyst System | Product |

| 4-Chlorophenylboronic acid pinacol ester | N-Boc-hydrazine | Pd(OAc)2/Norbornene | N-Boc-2-amino-4-chloroboronic acid pinacol ester |

Halogenation via N,N-Dialkylaniline N-Oxides

A regioselective approach to the synthesis of halogenated anilines involves the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides. scispace.comnih.gov These intermediates exhibit altered reactivity, allowing for selective halogenation at the ortho or para positions. Treatment of the N,N-dialkylaniline N-oxide with thionyl halides, such as thionyl bromide or thionyl chloride, at low temperatures leads to the formation of the corresponding halogenated anilines in good yields. scispace.comnih.gov

This method provides a complementary set of protocols for accessing either para-brominated or ortho-chlorinated anilines with high regioselectivity. scispace.comnih.gov The reaction is generally conducted at low temperatures, which enhances its compatibility with sensitive substrates. scispace.com

| N-Oxide Substrate | Halogenating Agent | Product | Yield (%) |

| N,N-Dimethylaniline N-oxide | Thionyl bromide | 4-Bromo-N,N-dimethylaniline | up to 69 |

| N,N-Dimethylaniline N-oxide | Thionyl chloride | 2-Chloro-N,N-dimethylaniline | up to 69 |

Strategies for Constructing Substituted Acetophenone (B1666503) Scaffolds

Once the desired halogenated aniline is obtained, the next synthetic challenge is the introduction of the acetyl group to form the acetophenone structure.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aromatic ketones. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The reaction involves the treatment of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The electrophilic acylium ion, generated in situ, then attacks the aromatic ring to yield the corresponding ketone.

However, the direct Friedel-Crafts acylation of anilines can be problematic due to the basicity of the amino group, which can complex with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. quora.com To circumvent this issue, the amino group is often protected as an anilide, which is less basic and directs acylation to the para position. The protecting group can then be removed to yield the desired aminoacetophenone.

| Substrate | Acylating Agent | Catalyst | Product |

| Acetanilide | Acetyl chloride | AlCl₃ | 4-Aminoacetophenone |

For the synthesis of 1-(2-amino-4-bromo-5-chlorophenyl)ethanone, a Friedel-Crafts acylation of a suitably protected 4-bromo-5-chloroaniline derivative would be a plausible route.

Selective Hydrodeoxygenation of Acetophenone Derivatives

An alternative strategy for accessing substituted anilines involves the modification of pre-existing acetophenone derivatives. Selective hydrodeoxygenation provides a method to reduce the keto group of an acetophenone without affecting other functional groups or the aromatic ring. A notable development in this area is the use of a bimetallic iron-ruthenium catalyst immobilized on a supported ionic liquid phase (Fe₂₅Ru₇₅@SILP). rsc.orgd-nb.inforsc.orgresearchgate.netresearchgate.net

This catalytic system has demonstrated high activity and selectivity for the deoxygenation of the side-chain of a wide range of hydroxy-, amino-, and nitro-acetophenone derivatives. rsc.orgd-nb.inforsc.orgresearchgate.netresearchgate.net This method is particularly valuable as it avoids the use of harsh reducing agents and operates under relatively mild conditions. The catalyst has also been shown to be robust and suitable for continuous flow processes. rsc.orgrsc.org

| Substrate | Catalyst | Product | Yield (%) |

| 4'-Aminoacetophenone | Fe₂₅Ru₇₅@SILP | 4-Ethylaniline | 99 |

| 3'-Aminoacetophenone | Fe₂₅Ru₇₅@SILP | 3-Ethylaniline | 99 |

This methodology could be applied to a suitably substituted acetophenone to generate the target aniline derivative.

Grignard Reactions and Aryne Intermediates in Acetophenone Synthesis

Grignard reactions are a cornerstone in the synthesis of acetophenones, providing a robust method for forming carbon-carbon bonds. studyraid.comorganic-chemistry.org The reaction typically involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or aldehyde. organic-chemistry.org For acetophenone synthesis, this can involve the reaction of a phenylmagnesium bromide with an acetylating agent. studyraid.com

A common route involves the reaction of phenylmagnesium bromide with acetonitrile (B52724), followed by hydrolysis to yield acetophenone. Another approach is the Weinreb amide route, where a phenyl Grignard reagent reacts with N-methoxy-N-methylacetamide. studyraid.com It is important to note that in the presence of an acid, Grignard reagents will react with the acid, therefore the acid is typically added in a separate workup step. quora.com

Aryne intermediates offer a more advanced and divergent method for synthesizing α-arylacetophenones. rsc.orgrsc.org This strategy involves the 1,2-addition of a Grignard reagent to a benzocyclobutenone, followed by transformations via aryne intermediates. rsc.orgrsc.org The choice of solvent is critical in this process to ensure the efficient synthesis of the alcohol intermediate. rsc.orgrsc.org The generation of arynes from the resulting alcohols facilitates the synthesis of a diverse array of α-arylacetophenones. rsc.orgrsc.org This method's functional group tolerance and the divergent nature of aryne intermediates make it a valuable tool for creating various molecules with α-aryl ketone scaffolds. rsc.org

Specific Synthetic Routes for this compound

The synthesis of the specific compound this compound involves a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern on the phenyl ring.

A plausible multi-step synthesis for this compound would likely begin with a substituted aniline. The synthesis of substituted acetophenone derivatives can be achieved by refluxing equimolar amounts of a hydrazine (B178648) derivative and various acetophenone derivatives in ethanol. rasayanjournal.co.in

The introduction of the bromo and chloro substituents onto the aniline ring is a critical step. Halogenation of aromatic rings, such as chlorination and bromination, are common transformations in multi-step organic synthesis. nih.gov For aniline derivatives, these reactions typically result in para- and ortho-substitution. nih.gov

Following the halogenation, an acylation reaction, such as a Friedel-Crafts acylation, would be employed to introduce the acetyl group. However, the amino group of aniline is highly activating, which can lead to challenges in controlling electrophilic aromatic substitution reactions. pearson.com Therefore, protection of the amino group may be necessary before acylation.

Alternatively, a route starting from a pre-functionalized benzene (B151609) ring could be envisioned. For instance, a synthetic pathway could start from a compound like 4-bromo-2,5-dimethoxybenzaldehyde, involving a Grignard reaction, oxidation, and subsequent α-bromination. wikipedia.org While this specific example leads to a different final product, the sequence of reactions illustrates a common strategy in building complex substituted phenyl compounds.

Regioselectivity is a critical consideration in the synthesis of this compound to ensure the correct placement of the bromo, chloro, and amino groups on the phenyl ring.

In the halogenation of anilines, high regioselectivity for para-substitution can be achieved using copper halides in ionic liquids under mild conditions. nih.govresearchgate.net This method offers a safer and more environmentally friendly alternative to traditional halogenation procedures. nih.gov The use of specific reagents like N-acetoxy-N-chloro-4-nitrobenzamide and N-acetoxy-N-bromo-4-nitrobenzamide can also provide high regioselectivity in the halogenation of complex heteroaromatics. tcichemicals.com Theoretical analysis through ab initio calculations can also be used to predict and understand the positional selectivity in electrophilic aromatic brominations. nih.gov

Chemoselectivity is crucial when dealing with molecules that have multiple reactive sites. For example, in the acylation of anilines, it is important to control whether the reaction occurs at the nitrogen atom (N-acylation) or the aromatic ring (C-acylation). researchgate.net The use of highly selective acylating agents, such as diacylaminoquinazolinones, can favor N-acylation of primary amines in the presence of secondary amines. researchgate.net Solvent choice can also play a role in switching between N-alkylation and para C-alkylation of unprotected arylamines. acs.org

For research applications that require larger quantities of this compound, the scalability of the synthetic route is an important factor.

Grignard reactions, a key step in many acetophenone syntheses, have been shown to be scalable. nih.gov Continuous flow chemistry has emerged as a powerful tool for the scalable synthesis of Grignard reagents, offering improved safety and process optimization. acs.orgresearchgate.net This method allows for full conversion of halides and high yields of the Grignard reagent on both laboratory and pilot scales. acs.orgresearchgate.net Furthermore, continuous production processes can enhance the selectivity of Grignard reagent formation and reduce the formation of undesired byproducts. researchgate.netchemrxiv.org

Microwave-assisted intramolecular Friedel-Crafts acylation has also been reported as an environmentally benign and scalable method for the synthesis of 1-indanones, a related class of compounds. beilstein-journals.org This approach allows for the recovery and reuse of the catalyst. beilstein-journals.org The applicability of a synthetic route on a 100-gram scale has been demonstrated for the construction of other complex heterocyclic compounds, indicating the potential for scaling up similar multi-step syntheses. nih.gov

Compound Information

Chemical Reactivity and Mechanistic Studies of 1 2 Amino 4 Bromo 5 Chlorophenyl Ethanone

Reactions at the Aromatic Ring

The aromatic ring of 1-(2-Amino-4-bromo-5-chlorophenyl)ethanone is substituted with an activating amino group, two deactivating halogen atoms (bromo and chloro), and a deactivating acetyl group. This substitution pattern significantly influences its susceptibility to further reactions on the ring itself.

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution are governed by the electronic properties of the substituents already present.

Activating and Directing Effects: The amino (-NH₂) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The acetyl (-COCH₃) group is a deactivating group and directs electrophiles to the meta position. Halogens (-Br, -Cl) are deactivating but are ortho, para-directing. libretexts.org

In this compound, the directing effects of these groups are as follows:

Amino group (at C2): Strongly directs to C1 (blocked), C3, and C5 (blocked).

Acetyl group (at C1): Directs to C3 and C5 (blocked).

Bromo group (at C4): Directs to C3 and C5 (blocked).

Chloro group (at C5): Directs to C2 (blocked) and C4 (blocked).

The powerful activating effect of the amino group is the dominant factor. Therefore, electrophilic substitution is most likely to occur at the C3 position, which is ortho to the acetyl group and meta to the amino group, but also influenced by the directing effects of the halogens. The other open position, C6, is ortho to the amino group and would also be activated, but may be sterically hindered.

Table 1: Predicted Directing Effects for Electrophilic Aromatic Substitution

| Substituent Group | Position | Electronic Effect | Directing Influence | Predicted Substitution Site(s) |

| -COCH₃ | C1 | Deactivating | meta | C3, C5 |

| -NH₂ | C2 | Activating | ortho, para | C1, C3, C5 |

| -Br | C4 | Deactivating | ortho, para | C3, C5 |

| -Cl | C5 | Deactivating | ortho, para | C2, C4, C6 |

Note: This table represents theoretical predictions based on general principles of electrophilic aromatic substitution.

The bromo and chloro substituents on the aromatic ring can potentially undergo halogen exchange reactions, typically mediated by transition metals like copper or palladium. nih.govfrontiersin.org These reactions allow for the replacement of one halogen with another (e.g., bromo to iodo) or with other functional groups.

Aromatic Finkelstein Reaction: This reaction involves the conversion of an aryl halide to another aryl halide. For instance, an aryl bromide can be converted to an aryl iodide or chloride. These transformations often require a catalyst, such as a nickel(II) or copper(I) salt, and may need high temperatures. nih.gov

Metal-Halogen Exchange: The bromo group is particularly susceptible to metal-halogen exchange with organolithium reagents, such as n-butyllithium. wikipedia.org This reaction would replace the bromine atom with lithium, generating a highly reactive aryllithium species. This intermediate could then be quenched with various electrophiles to introduce a wide range of substituents, such as carboxylic acids (by quenching with CO₂), aldehydes, or other carbon-based groups. The presence of the acidic proton on the amino group would likely require protection or the use of excess organolithium reagent.

Transformations of the Ethanone (B97240) Moiety

The ethanone group consists of a reactive carbonyl (C=O) group and an alpha-carbon (the methyl group), both of which are sites for various chemical transformations.

Reduction: The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the ketone to 1-(2-amino-4-bromo-5-chlorophenyl)ethanol. libretexts.orgchemistrysteps.com LiAlH₄ is a much stronger reducing agent than NaBH₄. libretexts.org The choice of reagent can be important if other reducible functional groups are present.

Table 2: Common Reagents for Carbonyl Reduction

| Reagent | Formula | Typical Solvent(s) | Reactivity | Product |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild; reduces aldehydes and ketones | Secondary Alcohol |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Strong; reduces aldehydes, ketones, esters, carboxylic acids | Secondary Alcohol |

Oxidation: Ketones are generally resistant to oxidation under mild conditions. libretexts.org However, strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group. A more specific reaction for methyl ketones like the ethanone moiety is the haloform reaction . Treatment with a halogen (e.g., Br₂ or I₂) in the presence of a base (e.g., NaOH) would convert the acetyl group into a carboxylate salt (which gives a carboxylic acid upon acidic workup) and produce a haloform (CHBr₃ or CHI₃). ncert.nic.in

The methyl group adjacent to the carbonyl (the α-carbon) has acidic protons, allowing it to be functionalized. The Mannich reaction is a classic example, involving the aminoalkylation of this acidic proton. wikipedia.org In this three-component reaction, the ketone, a non-enolizable aldehyde (like formaldehyde), and a primary or secondary amine react to form a β-amino-carbonyl compound, known as a Mannich base. nih.govorganic-chemistry.org For this compound, this would involve the reaction of its enol or enolate form with a pre-formed iminium ion (from the aldehyde and amine). This introduces an aminomethyl group onto the alpha-carbon of the ethanone moiety. Studies on 2-aminoacetophenone (B1585202) have shown its utility in asymmetric Mannich-type reactions to produce dihydro-quinolones. rsc.orgresearchgate.net

Reactions of the Amino Group

The primary aromatic amino group is a versatile functional handle, capable of acting as a nucleophile and participating in a wide array of reactions, including cyclizations, diazotization, and acylation.

Cyclocondensation Reactions: The ortho relationship between the amino group and the ethanone moiety makes this compound an excellent precursor for the synthesis of heterocyclic systems, most notably quinazolines. nih.govorganic-chemistry.org For example, condensation with aldehydes or their derivatives, often in the presence of an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297) and an oxidant, can lead to the formation of a substituted quinazoline (B50416) ring. nih.gov These reactions proceed through the initial formation of an imine or enamine, followed by intramolecular cyclization and subsequent aromatization. nih.gov

Table 3: Exemplary Conditions for Quinazoline Synthesis from 2-Aminoaryl Ketones

| Reactant(s) | Catalyst/Reagent | Conditions | Product Type | Reference(s) |

| Aldehydes, NH₄OAc | Microwave, solvent-free | Heating | 2,4-Disubstituted Quinazoline | nih.gov |

| Benzylamines | DDQ (oxidant) | Mild conditions | 2-Arylquinazoline | nih.gov |

| Aldehyde, NH₄OAc | H₂O₂, DMSO | Heating | 2-Substituted Quinazoline | nih.gov |

| Benzylamines | I₂, O₂ (oxidant) | 130 °C | 2-Arylquinazoline | organic-chemistry.org |

Diazotization: The primary aromatic amine can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures. organic-chemistry.orgbyjus.com The resulting diazonium salt is a highly versatile intermediate. numberanalytics.com It can be substituted by a wide range of nucleophiles in reactions such as the Sandmeyer reaction (to introduce -Cl, -Br, -CN) or can be used to form phenols (-OH) or undergo reduction to remove the amino group entirely (-H). organic-chemistry.orgbritannica.com

N-Acylation: As a typical primary amine, the amino group readily undergoes acylation with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N-acyl derivative (an amide). nih.gov This reaction is often used to protect the amino group or to introduce specific functionalities. For instance, reaction with acetyl chloride would yield N-(2-acetyl-5-bromo-4-chlorophenyl)acetamide.

Amine Derivatization (e.g., Acylation)

The primary amino group (-NH₂) in this compound is a potent activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. byjus.com However, its high reactivity can lead to undesirable side reactions, such as polysubstitution and oxidation, particularly under harsh acidic conditions. To modulate this reactivity and achieve greater control over subsequent reactions, the amino group is often derivatized, most commonly through acylation. youtube.com

Acylation involves treating the parent compound with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to convert the amino group into an acetamido group (-NHCOCH₃). This transformation has two key mechanistic consequences:

Reduction of Activating Influence : The lone pair of electrons on the nitrogen atom of the acetamido group is delocalized by resonance with the adjacent carbonyl group. This reduces its availability for donation into the benzene (B151609) ring, thus making the acetamido group a less powerful activating group than the original amino group. youtube.com

Steric Hindrance : The bulkier acetamido group provides steric hindrance at the ortho position (position 3), which favors substitution at the para position (position 6) relative to the directing group.

This strategy is fundamental when planning multi-step syntheses, as it protects the amine functionality and allows for more selective introduction of other substituents onto the aromatic ring. ijarsct.co.in The resulting N-acylated derivative can later be hydrolyzed, typically under acidic or basic conditions, to regenerate the primary amine. youtube.com

Table 1: Comparison of Functional Group Properties: Amino vs. Acetamido

| Feature | Amino Group (-NH₂) | Acetamido Group (-NHCOCH₃) |

|---|---|---|

| Activating Effect | Strongly Activating | Moderately Activating |

| Directing Effect | Ortho, Para | Ortho, Para |

| Reactivity in Acid | Forms anilinium ion (-NH₃⁺) | Stable |

| Susceptibility to Oxidation | High | Low |

Nitration Pathways of Substituted Anilines

The nitration of substituted anilines, including this compound, is a classic example of electrophilic aromatic substitution where reaction conditions are critical. Direct nitration of anilines using a standard mixture of concentrated nitric acid and sulfuric acid is often problematic. chemistrysteps.com The strongly acidic medium protonates the basic amino group to form an anilinium ion (-NH₃⁺). byjus.com This protonated group is strongly deactivating and a meta-director, leading to the formation of undesired meta-substituted products and significant amounts of oxidation byproducts. chemistrysteps.com

To circumvent these issues, the protective acylation strategy described previously is employed. By converting the amino group to an acetamido group, the formation of the deactivating anilinium ion is prevented. The acetamido group remains an ortho-, para-director, guiding the incoming nitronium ion (NO₂⁺) electrophile to the available positions. ijarsct.co.in

In the case of N-acetylated this compound, the directing effects of all substituents must be considered. The acetamido group at C2 is a strong ortho-, para-director, while the halogens at C4 and C5 are deactivating but also ortho-, para-directing. The acetyl group at C1 is a meta-director. The position most activated towards electrophilic attack would be C6, which is para to the powerful acetamido directing group. Therefore, nitration of the acylated precursor is expected to yield the 6-nitro derivative as the major product.

Intramolecular Cyclization Reactions for Heterocyclic Formation

The structure of this compound, featuring an ortho-amino ketone arrangement, is an ideal precursor for intramolecular cyclization reactions to form various heterocyclic systems. These reactions, often called annulations, involve the formation of a new ring fused to the original benzene ring.

Synthesis of 7-Bromocinnolin-4(1H)-one and Analogs

A key synthetic application of 2-aminoacetophenones is in the preparation of cinnolinone derivatives. The synthesis of 7-Bromocinnolin-4(1H)-one from this compound can be achieved through a well-established pathway involving diazotization followed by intramolecular cyclization.

The reaction sequence is initiated by treating the primary aromatic amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5°C). This process converts the amino group into a diazonium salt. The resulting intermediate is highly reactive. Gentle warming of the diazonium salt solution promotes an intramolecular cyclization reaction. In this step, the carbon atom of the acetyl group's methyl moiety, which is rendered acidic by the adjacent carbonyl, acts as a nucleophile, attacking the electrophilic diazonium group to close the ring and form the six-membered heterocyclic core of the cinnolinone system, with subsequent loss of a proton to rearomatize. The chloro substituent at the original position 5 would be eliminated in this process, leading to the formation of the target 7-Bromocinnolin-4(1H)-one.

Other Annulation Pathways

Beyond cinnolinone synthesis, the ortho-amino ketone moiety can participate in other annulation reactions to generate a diverse range of heterocyclic structures. These pathways often involve condensation with a second reagent that provides the remaining atoms needed to form the new ring. For example, condensation reactions can lead to the formation of quinolines or other fused nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. Base-catalyzed intramolecular cyclization is another common strategy for forming heterocyclic rings. mdpi.com The specific pathway and resulting product depend on the chosen reagents and reaction conditions, highlighting the synthetic versatility of this compound as a building block.

Fundamental Mechanistic Investigations

A deeper understanding of the reactivity of this compound requires a mechanistic analysis of the electronic effects exerted by its various substituents on the aromatic ring.

Understanding Electron-Donating and Electron-Withdrawing Group Effects on Aromatic Reactivity

The aromatic ring of this compound is substituted with four different functional groups, each contributing distinct electronic effects that influence the ring's nucleophilicity and the regioselectivity of electrophilic substitution reactions. These effects are broadly categorized as inductive and mesomeric (or resonance) effects.

Amino Group (-NH₂) : Located at C2, this group is a powerful electron-donating group (EDG). studypug.com It exerts a negative inductive effect (-I) due to the higher electronegativity of nitrogen compared to carbon, but this is overwhelmingly surpassed by its strong positive mesomeric effect (+M). The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the benzene ring, significantly increasing the electron density at the ortho and para positions. byjus.com

Acetyl Group (-COCH₃) : Located at C1, this is a strong electron-withdrawing group (EWG). scielo.br It deactivates the aromatic ring through both a negative inductive effect (-I) from the electronegative oxygen atom and a powerful negative mesomeric effect (-M). The carbonyl group withdraws electron density from the ring via resonance, making the ortho and para positions electron-deficient and directing incoming electrophiles to the meta position.

The cumulative effect of these substituents makes the aromatic ring's reactivity complex. The dominant activating and directing influence comes from the amino group at C2, which strongly activates the ortho (C3) and para (C6) positions. The deactivating nature of the other groups means that electrophilic substitution reactions will generally require controlled conditions. The interplay of these electronic effects is crucial for predicting reaction outcomes and designing synthetic strategies involving this molecule. rsc.org

Radical and Ionic Reaction Pathways of this compound

The chemical behavior of this compound is characterized by the interplay of its functional groups: the aromatic amine, the acetyl group, and the halogen substituents on the phenyl ring. These features allow the molecule to participate in a variety of reaction types, though detailed mechanistic studies specifically focusing on the radical and ionic pathways of this particular compound are not extensively documented in publicly available literature. However, by examining the reactivity of analogous 2'-aminoacetophenone (B46740) derivatives, plausible reaction pathways can be inferred.

The amino group, being an activating group, and the acetyl group, a deactivating group, along with the inductive and mesomeric effects of the bromine and chlorine atoms, create a complex electronic environment that dictates the compound's reactivity. The nucleophilic character of the amino group and the electrophilic nature of the carbonyl carbon are key determinants in its reactions.

One of the primary areas of investigation for compounds of this class is their use as precursors in the synthesis of heterocyclic compounds, such as quinazolines and their derivatives. These syntheses can proceed through various mechanisms, some of which involve ionic intermediates. For instance, in domino oxidative cyclization reactions of 2-aminoacetophenones, a copper-catalyzed process can be employed to synthesize tryptanthrin (B1681603) derivatives. While not specific to this compound, this type of reaction suggests a pathway where the amino group acts as a nucleophile, and the reaction proceeds through a series of ionic intermediates stabilized by the catalyst.

Furthermore, the presence of the acetyl group allows for reactions at the α-carbon. Under appropriate conditions, this position can be functionalized through enolate intermediates, which are classic examples of ionic reaction pathways. The reactivity of the acetyl group is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the halogens can impact the acidity of the α-protons and the stability of the corresponding enolate.

While specific studies on the radical reactions of this compound are scarce, it is conceivable that under certain conditions, such as in the presence of radical initiators or through photochemically induced processes, the compound could undergo radical reactions. For example, copper-catalyzed radical methylation and amination reactions have been reported for the synthesis of quinazolinones from different precursors, indicating that radical pathways are relevant in the chemistry of related compounds.

The following table summarizes the potential reactive sites of this compound and the types of reaction pathways they are likely to be involved in, based on the general chemistry of 2'-aminoacetophenones.

| Reactive Site | Functional Group | Potential Reaction Pathway(s) | Plausible Intermediates |

| Amino Group (-NH₂) | Amine | Ionic (Nucleophilic Attack) | Ammonium ion, Amide |

| Acetyl Group (-COCH₃) | Ketone | Ionic (Enolate formation) | Enolate ion |

| Aromatic Ring | Substituted Benzene | Ionic (Electrophilic Substitution) | Arenium ion |

It is important to note that the specific conditions of a reaction (e.g., catalyst, solvent, temperature) will ultimately determine which pathway is favored. The interplay between the electronic properties of the substituents and the reaction conditions is a critical factor in controlling the outcome of the chemical transformation. Detailed mechanistic studies, including kinetic analysis and computational modeling, would be necessary to fully elucidate the specific radical and ionic reaction pathways for this compound.

Structure Reactivity Relationship Studies of 1 2 Amino 4 Bromo 5 Chlorophenyl Ethanone Derivatives

Impact of Halogen Identity and Position on Reactivity Profile

The nature and placement of halogen atoms on the aromatic ring of 1-(2-amino-4-bromo-5-chlorophenyl)ethanone profoundly influence its chemical reactivity. This is primarily due to the interplay of their inductive and resonance effects.

Comparative Analysis of Bromo vs. Chloro Analogs

The reactivity of halogenated organic compounds is significantly influenced by the nature of the carbon-halogen bond. In the context of this compound analogs, the difference between a bromo and a chloro substituent is a key determinant of their reaction kinetics and pathways. The carbon-bromine bond is generally weaker and longer than the carbon-chlorine bond, making it more susceptible to cleavage in various reactions, including nucleophilic substitution and metal-catalyzed cross-coupling reactions.

This difference in bond strength directly impacts the reactivity, with bromo derivatives often exhibiting higher reaction rates compared to their chloro counterparts under identical conditions. For instance, in nucleophilic aromatic substitution reactions, the greater polarizability of the bromine atom can stabilize the transition state, leading to a faster reaction.

Comparative Data of Halogen Properties

| Halogen | Electronegativity (Pauling Scale) | Covalent Radius (pm) | Van der Waals Radius (pm) | Carbon-Halogen Bond Energy (kJ/mol in CH3X) |

|---|---|---|---|---|

| Chlorine (Cl) | 3.16 | 99 | 175 | 351 |

| Bromine (Br) | 2.96 | 114 | 185 | 293 |

Ortho-, Meta-, and Para-Substituent Effects on Reaction Selectivity

The position of substituents on the benzene (B151609) ring relative to the acetyl group dictates the regioselectivity of chemical reactions. In this compound, the amino group at the ortho position is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. However, the acetyl group is a deactivating group and a meta-director. The halogens (bromo and chloro) are deactivating yet ortho-, para-directing.

In nucleophilic addition reactions at the carbonyl carbon, the electronic effects of the substituents play a crucial role. Both bromine and chlorine are electron-withdrawing groups via induction, which increases the electrophilicity of the carbonyl carbon and enhances its reactivity towards nucleophiles. The amino group, being electron-donating through resonance, can partially counteract this effect. The net reactivity is a balance of these opposing electronic influences.

Influence of Amino Group Modifications on Reaction Pathways

Modification of the ortho-amino group in this compound derivatives opens up diverse reaction pathways and allows for fine-tuning of the molecule's reactivity. Common modifications include N-acylation and N-alkylation.

N-acylation, the introduction of an acyl group, transforms the strongly activating amino group into a moderately activating and more sterically hindered amide group. This change significantly alters the electronic properties of the aromatic ring, making it less susceptible to electrophilic attack. The amide group is still an ortho-, para-director, but its directing ability is attenuated compared to the free amino group.

N-alkylation, the introduction of an alkyl group, maintains the activating nature of the nitrogen atom but increases steric bulk around it. The resulting secondary or tertiary amine can influence the conformation of the molecule and may sterically hinder reactions at the adjacent acetyl group or at the ortho position of the ring.

Effect of Amino Group Modification on Reactivity

| Modification | Electronic Effect | Steric Effect | Impact on Aromatic Ring Reactivity (Electrophilic Substitution) | Impact on Carbonyl Reactivity (Nucleophilic Addition) |

|---|---|---|---|---|

| -NH2 (Amino) | Strongly activating (+R > -I) | Moderate | Highly increased | Slightly decreased |

| -NHCOR (Amido) | Moderately activating (+R > -I) | Increased | Moderately increased | Slightly decreased |

| -NHR/-NR2 (Alkylamino) | Strongly activating (+I, +R) | Increased | Highly increased | Slightly decreased |

Steric and Electronic Effects of Substituents on Aromatic Ketone Reactivity

The reactivity of the acetyl group in this compound derivatives is governed by a combination of steric and electronic effects exerted by the various substituents on the aromatic ring.

Steric Effects: The presence of bulky substituents in the ortho position to the acetyl group can sterically hinder the approach of a nucleophile to the carbonyl carbon. In the parent compound, the ortho-amino group can impede the attack of large nucleophiles. Further substitution at the other ortho position (C6) would be expected to significantly decrease the rate of nucleophilic addition.

The Hammett equation provides a quantitative means to correlate the electronic effects of meta- and para-substituents with reaction rates. While not directly applicable to ortho-substituents due to steric considerations, it serves as a valuable tool for understanding the electronic contributions to reactivity in related analogs.

Design Principles for Modulating Chemical Transformations

Based on the structure-reactivity relationships discussed, several design principles can be formulated to modulate the chemical transformations of this compound derivatives:

Enhancing Nucleophilic Addition at the Carbonyl: To increase the reactivity of the ketone towards nucleophiles, one could introduce additional electron-withdrawing groups on the aromatic ring, particularly at the para-position to the acetyl group. Conversely, replacing the amino group with a less electron-donating substituent would also achieve this.

Controlling Regioselectivity in Electrophilic Aromatic Substitution: The regioselectivity of electrophilic attack can be controlled by modifying the directing ability of the substituents. For instance, acylating the amino group reduces its activating and directing influence, potentially allowing the directing effects of the halogens to become more prominent.

Facilitating Metal-Catalyzed Cross-Coupling Reactions: To promote reactions such as Suzuki or Buchwald-Hartwig couplings, the presence of a bromo substituent is generally more favorable than a chloro substituent due to its lower bond dissociation energy.

Introducing Steric Bias: The introduction of bulky substituents at specific positions can be used to direct reactions to less sterically hindered sites. For example, a large N-alkyl group on the amino function could sterically block one of the ortho positions, thereby favoring substitution at the other available positions.

By applying these principles, chemists can strategically design derivatives of this compound with tailored reactivity profiles to achieve desired synthetic outcomes.

Advanced Spectroscopic and Analytical Characterization of 1 2 Amino 4 Bromo 5 Chlorophenyl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-(2-Amino-4-bromo-5-chlorophenyl)ethanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is employed for a comprehensive structural assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon atom of the carbonyl group in the acetyl moiety is expected to have the most downfield chemical shift, typically above 195 ppm. rsc.org The carbons directly attached to the electronegative halogen atoms and the amino group will also exhibit characteristic chemical shifts. The chemical shift of the carbon attached to the amino group (C2) will be shifted upfield compared to an unsubstituted benzene (B151609) ring, while the carbons attached to the bromine (C4) and chlorine (C5) atoms will be influenced by the heavy atom effect and electronegativity. researchgate.netrsc.orgnih.gov

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O | ~197 - 200 |

| C1 | ~120 - 125 |

| C2 | ~145 - 150 |

| C3 | ~125 - 130 |

| C4 | ~110 - 115 |

| C5 | ~128 - 132 |

| C6 | ~135 - 140 |

| -CH₃ | ~26 - 28 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are crucial.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other. libretexts.orglongdom.org In the case of this compound, a COSY spectrum would be expected to show no cross-peaks in the aromatic region, confirming the absence of vicinal proton-proton coupling.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.educreative-biostructure.com This is instrumental in assigning the signals for the protonated aromatic carbons (C3-H3 and C6-H6) and the methyl group (-CH₃).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.eduustc.edu.cn This technique is particularly powerful for identifying the connectivity around quaternary carbons (carbons with no attached protons). For instance, correlations would be expected between the methyl protons (-CH₃) and the carbonyl carbon (C=O) as well as C1. The aromatic protons would show correlations to several neighboring carbons, confirming the substitution pattern on the benzene ring.

Expected Key HMBC Correlations:

| Proton | Correlated Carbons (2-3 bonds away) |

| H-3 | C1, C2, C4, C5 |

| H-6 | C1, C2, C4, C5 |

| -CH₃ | C=O, C1 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In the positive ion mode, the compound is expected to be detected primarily as the protonated molecule, [M+H]⁺. Due to the presence of bromine and chlorine, which have characteristic isotopic distributions (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion region will exhibit a distinctive isotopic pattern. docbrown.infoyoutube.com This pattern is a powerful diagnostic tool for confirming the presence of these halogens. The mass spectrum would show a cluster of peaks for the [M+H]⁺ ion, with the most abundant peaks corresponding to the combinations of the major isotopes. Fragmentation of the protonated molecule under tandem MS (MS/MS) conditions would likely involve the loss of small neutral molecules such as water or carbon monoxide, or cleavage of the acetyl group. researchgate.netrsc.orgrsc.org

Expected Isotopic Pattern for [M+H]⁺:

| Ion | Relative Mass | Expected Relative Abundance |

| [C₈H₈⁷⁹Br³⁵ClNO+H]⁺ | M | ~75% |

| [C₈H₈⁸¹Br³⁵ClNO+H]⁺ | M+2 | ~100% (sum of ⁷⁹Br³⁷Cl and ⁸¹Br³⁵Cl) |

| [C₈H₈⁸¹Br³⁷ClNO+H]⁺ | M+4 | ~25% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chemicalbook.com It is an excellent method for assessing the purity of volatile and semi-volatile compounds and for identifying any volatile impurities. For this compound, a GC-MS analysis would involve vaporizing the sample and passing it through a chromatographic column to separate it from any impurities. The separated components would then be analyzed by the mass spectrometer. This technique is particularly useful for detecting residual solvents, starting materials, or by-products from the synthesis of the target compound. The fragmentation patterns observed under electron ionization (EI) in GC-MS would be more extensive than in ESI-MS and would provide further structural information. Common impurities in aromatic amines can be effectively identified using this method. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of a chemical formula, which is a critical step in the structural elucidation of a compound.

For this compound, with a molecular formula of C₈H₇BrClNO, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. The calculated monoisotopic mass serves as a benchmark for experimental HRMS measurements.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇BrClNO |

| Calculated Monoisotopic Mass | 246.9400 g/mol |

Experimental determination of the exact mass via techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry would be expected to yield a value in very close agreement with the calculated monoisotopic mass, typically within a few parts per million (ppm). This high level of accuracy provides strong evidence for the elemental composition of the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrational modes of its specific functional groups.

While a specific experimental spectrum for this compound is not publicly available, the expected characteristic vibrational frequencies can be predicted based on the known absorption ranges for its functional groups. These include the amino group (N-H), the carbonyl group (C=O) of the ketone, and the substituted aromatic ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Symmetric and Asymmetric Stretching | 3300 - 3500 |

| Amino (N-H) | Scissoring | 1590 - 1650 |

| Carbonyl (C=O) | Stretching | 1660 - 1700 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Aromatic C-H | Bending (Out-of-plane) | 800 - 900 |

| C-Cl | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 600 |

The precise positions of these bands can be influenced by the electronic effects of the substituents on the aromatic ring and potential intramolecular hydrogen bonding between the amino and carbonyl groups.

Chromatographic Methods for Purification and Quantification

Chromatographic techniques are fundamental for the separation, purification, and quantification of this compound from reaction mixtures or for purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

A typical HPLC method for a compound of this nature would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV at a wavelength corresponding to the compound's chromophore (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity. A UPLC method for this compound would offer a considerable advantage in terms of throughput and performance.

The principles of separation in UPLC are the same as in HPLC, but the instrumental setup allows for more efficient separations.

| Parameter | Typical Condition |

|---|---|

| Column | C18 or similar (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with a steep gradient |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Flow Rate | 0.4 - 0.6 mL/min |

Advanced Chromatographic Separations

For more complex analytical challenges, such as the separation of closely related impurities or enantiomers (if the compound were chiral), advanced chromatographic techniques could be employed. While this compound is not chiral, related chiral compounds are often analyzed using specialized methods.

Chiral chromatography, using a chiral stationary phase (CSP), is the most common approach for the separation of enantiomers. This technique could be hypothetically applied to a chiral derivative of the target compound. The choice of the CSP and mobile phase is critical for achieving successful enantioseparation.

Computational Chemistry and Theoretical Modeling of 1 2 Amino 4 Bromo 5 Chlorophenyl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of molecules. These methods would provide deep insights into the properties of 1-(2-amino-4-bromo-5-chlorophenyl)ethanone.

Density Functional Theory (DFT) for Electronic Structure and Energy Landscape

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry. This would reveal key structural parameters.

From these calculations, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive species. Furthermore, a Molecular Electrostatic Potential (MEP) map could be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Ab Initio Methods for Reaction Energetics

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, would be valuable for studying the energetics of reactions involving this compound. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide more accurate energy predictions. These calculations would be crucial for determining reaction enthalpies, activation energies, and equilibrium constants for potential synthetic or degradation pathways.

Molecular Dynamics Simulations for Conformational Analysis

To understand the flexibility and conformational preferences of this compound, molecular dynamics (MD) simulations would be performed. These simulations model the movement of atoms over time, providing a dynamic picture of the molecule. MD simulations would help identify the most stable conformers and the energy barriers between them, which is important for understanding its biological activity and physical properties.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. For this compound, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, would be employed to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted shifts, when compared to experimental spectra, can help confirm the molecular structure and assign specific resonances to individual atoms.

Elucidation of Reaction Mechanisms via Transition State Modeling

To investigate the mechanisms of reactions involving this compound, transition state (TS) modeling would be essential. By locating the transition state structures and calculating their energies, the activation barriers for different reaction pathways can be determined. This allows for a detailed understanding of the reaction kinetics and the factors that control the product distribution. For instance, the mechanism of electrophilic aromatic substitution or nucleophilic substitution reactions involving this compound could be elucidated.

Computational Studies on Halogen Bonding and Intermolecular Interactions

The presence of bromine and chlorine atoms in this compound makes it a candidate for forming halogen bonds, which are noncovalent interactions where a halogen atom acts as an electrophilic species. Computational methods, such as Hirshfeld surface analysis, can be used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov These studies would reveal the nature and strength of halogen bonds, hydrogen bonds (involving the amino group), and other van der Waals forces that govern the solid-state packing and physical properties of the compound.

Perspectives on Research and Development for 1 2 Amino 4 Bromo 5 Chlorophenyl Ethanone

Novel Synthetic Methodologies and Catalytic Systems

The efficient and selective synthesis of polysubstituted anilines and acetophenones is a cornerstone of modern organic chemistry. For a target molecule like 1-(2-Amino-4-bromo-5-chlorophenyl)ethanone, research into novel synthetic methodologies is paramount. Current efforts in synthetic chemistry suggest several promising avenues for exploration.

One potential strategy involves the late-stage functionalization of a pre-existing aminophenyl ethanone (B97240) core. For instance, starting with 1-(2-Amino-5-chlorophenyl)ethanone, the regioselective introduction of a bromine atom at the C4 position is a key transformation. Traditional bromination methods often lack the desired selectivity, leading to mixtures of isomers. Therefore, the development of novel catalytic systems that can direct the halogenation to the specific position is a significant area of research. Aniline (B41778) derivatives have been shown to act as catalysts for selective electrophilic halogenation, generating a highly reactive yet selective N-halo arylamine intermediate. nih.gov The reactivity of such catalysts can be fine-tuned by altering the electronic properties of the arene moiety, offering a potential route to the desired 4-bromo product with high selectivity. nih.gov

Another approach would be to start from a differently substituted precursor, such as 1-(2-Amino-4-bromophenyl)ethanone, and introduce the chloro substituent. Palladium-catalyzed C-H chlorination has emerged as a powerful tool for the regioselective halogenation of arenes, offering pathways to products that are complementary to those from classical electrophilic aromatic substitution. organic-chemistry.orgnih.gov The development of new ligands is crucial for enhancing the efficiency and selectivity of such reactions. nih.gov

Furthermore, the synthesis could be envisioned from a suitable aniline precursor, such as 4-bromo-5-chloroaniline, via a Friedel-Crafts acylation reaction. sigmaaldrich.comorganic-chemistry.orgwikipedia.orgnih.govkhanacademy.org However, Friedel-Crafts reactions with anilines can be challenging due to the Lewis basicity of the amino group, which can deactivate the catalyst. Research into milder and more compatible catalytic systems, potentially involving alternative Lewis acids or Brønsted acids, would be necessary to make this a viable route. organic-chemistry.orgwikipedia.org

A summary of potential catalytic approaches is presented in the table below.

| Catalytic Approach | Precursor | Key Transformation | Potential Advantages |

| Directed Halogenation | 1-(2-Amino-5-chlorophenyl)ethanone | Regioselective Bromination | High selectivity, mild reaction conditions |

| C-H Activation | 1-(2-Amino-4-bromophenyl)ethanone | Regioselective Chlorination | Access to otherwise difficult-to-make isomers |

| Modified Friedel-Crafts | 4-bromo-5-chloroaniline | Acylation | Potentially shorter synthetic route |

Exploration of Unconventional Reaction Pathways

Beyond traditional synthetic methods, the exploration of unconventional reaction pathways could lead to more efficient and sustainable syntheses of this compound.

Biocatalysis, for example, offers a green and highly selective alternative to chemical catalysis. The use of halogenase enzymes for the regioselective halogenation of aromatic compounds is a growing field of interest. nih.gov A hypothetical biocatalytic approach could involve the enzymatic bromination of 1-(2-Amino-5-chlorophenyl)ethanone. Vanadium-dependent haloperoxidases, for instance, are known to catalyze the oxidation of halides to hypohalous acids, which then act as electrophilic halogenating agents at electron-rich positions on a substrate. nih.gov Research in this area would focus on identifying or engineering a halogenase with the desired regioselectivity for the C4 position of the aminophenyl ethanone scaffold.

Another area of exploration could be mechanochemistry, where mechanical force is used to induce chemical reactions. This solvent-free approach can lead to different reaction outcomes and selectivities compared to traditional solution-phase chemistry. The feasibility of performing regioselective halogenations or other key bond-forming reactions under mechanochemical conditions for the synthesis of the target compound would be a novel research direction.

Strategic Design of Chemically Diverse Analogs

The core structure of this compound serves as a versatile template for the strategic design and synthesis of a wide array of chemically diverse analogs. The amino, bromo, chloro, and acetyl groups all provide handles for further chemical modification, allowing for a systematic exploration of the chemical space around this scaffold.

Derivatization of the amino group is a straightforward strategy. Acylation, alkylation, or sulfonylation of the amine can introduce a variety of functional groups, potentially modulating the electronic and steric properties of the molecule. researchgate.net These modifications could be used to synthesize libraries of compounds for screening in various applications.

The halogen substituents also offer opportunities for diversification through cross-coupling reactions. The bromo and chloro atoms can participate in reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-heteroatom bonds. This would allow for the synthesis of analogs with extended aromatic systems or the introduction of various functional groups at the 4- and 5-positions.

The acetyl group can be a starting point for a range of transformations. For example, it can be reduced to an alcohol, converted to an oxime, or used in aldol (B89426) or other condensation reactions to build more complex side chains. researchgate.net The α-position of the acetyl group can also be functionalized, for instance, through α-halogenation, providing a reactive site for further synthetic manipulations. nih.govresearchgate.net

The strategic design of such analogs is often guided by the intended application. For example, in materials science, the goal might be to synthesize derivatives with specific photophysical or electronic properties. In medicinal chemistry, the aim would be to create analogs with improved biological activity and pharmacokinetic profiles.

| Functional Group | Potential Modifications | Resulting Analogs |

| Amino Group | Acylation, Alkylation, Sulfonylation | Amides, secondary/tertiary amines, sulfonamides |

| Halogen Atoms | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Biaryls, arylamines, aryl ethers |

| Acetyl Group | Reduction, Oximation, Condensation reactions, α-Functionalization | Alcohols, oximes, chalcones, α-halo ketones |

Integration of Computational and Experimental Approaches in Chemical Synthesis

The synthesis of polysubstituted aromatic compounds like this compound is often complicated by issues of regioselectivity. The integration of computational chemistry with experimental work offers a powerful paradigm to address these challenges and streamline the synthetic process.

Computational models can be used to predict the most likely sites of electrophilic aromatic substitution, thereby guiding the choice of starting materials and reaction conditions. For instance, tools like RegioSQM and RegioML have been developed to predict the regioselectivity of halogenation reactions on complex aromatic systems with a high degree of accuracy. rsc.orgnih.govrsc.orgnih.govchemrxiv.org By calculating properties such as proton affinities or using machine learning models trained on large datasets of known reactions, these tools can predict the most nucleophilic positions on an aromatic ring. nih.govrsc.org

In the context of synthesizing this compound, a computational study could be performed on 1-(2-Amino-5-chlorophenyl)ethanone to predict the most favorable site for bromination. The results of such a study would indicate whether direct bromination is likely to yield the desired 4-bromo isomer or if a more complex, directed synthesis is required. This predictive capability can save significant time and resources in the laboratory by avoiding unpromising synthetic routes.

Furthermore, computational modeling can aid in the design of catalysts for regioselective transformations. By understanding the mechanism of a catalytic cycle, density functional theory (DFT) calculations can be used to design ligands that favor a particular reaction pathway or transition state, leading to improved selectivity.

The synergy between computational prediction and experimental validation is a key driver of innovation in modern chemical synthesis. For a target molecule with a complex substitution pattern like this compound, this integrated approach is not just beneficial but may be essential for the development of efficient and selective synthetic strategies.

| Computational Tool | Application in Synthesis of this compound | Potential Impact |

| RegioSQM/RegioML | Prediction of regioselectivity of bromination of 1-(2-Amino-5-chlorophenyl)ethanone | Guide experimental design, reduce trial-and-error |

| Density Functional Theory (DFT) | Elucidation of catalytic mechanisms for directed C-H halogenation | Design of more efficient and selective catalysts |

Q & A

Q. Q1. What are the established synthetic routes for 1-(2-Amino-4-bromo-5-chlorophenyl)ethanone, and how can reaction conditions be optimized?

A1. The synthesis typically involves multi-step halogenation and acylation reactions. A common approach is:

Friedel-Crafts acylation : Introduce the ethanone moiety to a halogenated benzene derivative.

Halogenation : Sequential bromination and chlorination using agents like N-bromosuccinimide (NBS) or Cl₂/FeCl₃.

Amination : Introduce the amino group via catalytic hydrogenation or nucleophilic substitution.

Optimization includes adjusting solvent polarity (e.g., dichloromethane for halogenation), temperature control (0–25°C to avoid side reactions), and catalysts (e.g., FeCl₃ for electrophilic substitution). Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. Q2. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

A2.

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, amino group at δ 5.2–5.8 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₈H₇BrClNO; calc. 264.42 g/mol).

- X-ray Diffraction : Resolves crystal packing and bond angles. SHELX software is widely used for structure refinement .

Advanced Research Questions

Q. Q3. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

A3. DFT calculations (e.g., B3LYP/6-31G*) model:

- Frontier Molecular Orbitals (FMOs) : Predict charge distribution; the amino group acts as an electron donor, while halogens are electron-withdrawing.

- Reactivity Sites : Local softness (σ) and Fukui indices identify nucleophilic/electrophilic regions. Exact exchange terms improve accuracy in thermochemical properties .

Q. Q4. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

A4.

Assay Standardization : Use consistent cell lines (e.g., E. coli ATCC 25922 for antimicrobial tests).

Structural Analog Comparison : Compare with analogs like 1-(5-Bromo-2-chlorophenyl)ethanone to isolate substituent effects.

Dose-Response Curves : Establish EC₅₀ values to quantify potency variations .

Q. Q5. How does the substitution pattern (Br, Cl, NH₂) influence structure-activity relationships (SAR) in drug discovery?

A5.

- Bromine : Enhances lipophilicity and membrane permeability.

- Chlorine : Increases electrophilicity, affecting target binding.

- Amino Group : Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites).

SAR studies using analogs (e.g., 1-(2-Amino-4-bromophenyl)ethanone) show that para-substituted halogens optimize bioactivity .

Methodological Challenges

Q. Q6. What analytical techniques are critical for detecting trace impurities in synthesized batches?

A6.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate halogenated byproducts.

- GC-MS : Identifies volatile impurities (e.g., unreacted intermediates).

- Elemental Analysis : Validates stoichiometry (C, H, N within ±0.3% of theoretical) .

Q. Q7. How can scaling up synthesis (mg to kg) impact yield, and what purification methods mitigate this?

A7. Scale-up challenges include:

- Exothermic Reactions : Use jacketed reactors for temperature control.

- Column Chromatography : Replace with fractional crystallization for cost efficiency.

- Solvent Recovery : Distillation recovers >90% of dichloromethane .

Interdisciplinary Applications

Q. Q8. What role does this compound play in synthesizing metal-organic frameworks (MOFs) or catalysts?

A8. The amino and halogen groups act as ligands for palladium or copper catalysts. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.